![molecular formula C21H20N2O5 B2623048 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251693-60-3](/img/new.no-structure.jpg)
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core, a benzo[d][1,3]dioxole moiety, and an ethyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a nucleophilic substitution reaction, where a suitable benzo[d][1,3]dioxole derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where nucleophiles such as amines or thiols replace the methylene group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Quinoline N-oxides
Reduction Products: Reduced quinoline derivatives
Substitution Products: Substituted benzo[d][1,3]dioxole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential anticancer properties.
Biological Research: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with cellular proteins and DNA.
Industrial Applications: It is utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Wirkmechanismus
The mechanism of action of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as COX and tubulin, leading to anti-inflammatory and anticancer effects.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Cell Cycle Arrest: The compound causes cell cycle arrest at the S phase, preventing cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other similar compounds:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties and are used as templates for designing new anticancer agents.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds show potent growth inhibition against cancer cell lines and have similar mechanisms of action.
(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This compound is used for the detection of carcinogenic lead and has applications in environmental chemistry.
This compound stands out due to its unique combination of a quinoline core and a benzo[d][1,3]dioxole moiety, which contributes to its diverse biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1251693-60-3 |
|---|---|
Molekularformel |
C21H20N2O5 |
Molekulargewicht |
380.4 |
IUPAC-Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-3-26-21(25)17-19(14-6-4-5-12(2)18(14)23-20(17)24)22-10-13-7-8-15-16(9-13)28-11-27-15/h4-9H,3,10-11H2,1-2H3,(H2,22,23,24) |
InChI-Schlüssel |
AJBQKOYYYLOTKE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC4=C(C=C3)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


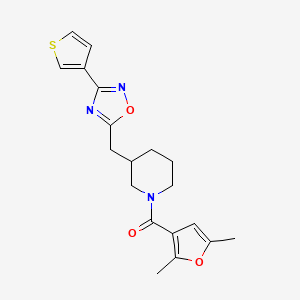

![tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2622967.png)
![6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2622969.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2622970.png)
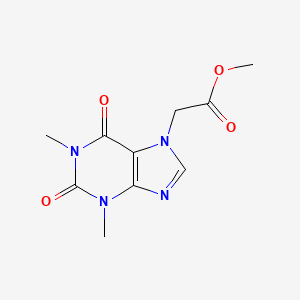
![5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2622973.png)
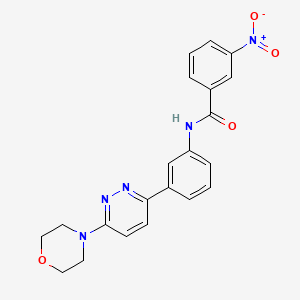
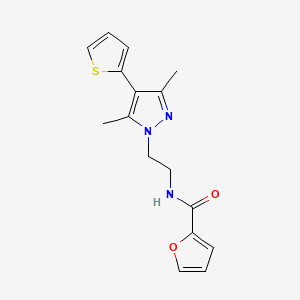

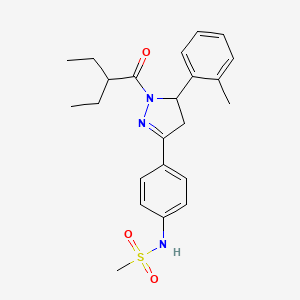
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2622985.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide](/img/structure/B2622986.png)
